molecular formula C12H15Br2NO B290608 2,5-dibromo-N-(1-methylbutyl)benzamide

2,5-dibromo-N-(1-methylbutyl)benzamide

Cat. No.: B290608
M. Wt: 349.06 g/mol
InChI Key: KBNNMTPIIHXYSM-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(1-methylbutyl)benzamide is a halogenated benzamide derivative characterized by bromine atoms at the 2- and 5-positions of the benzamide ring and a branched 1-methylbutyl group attached to the amide nitrogen.

Properties

Molecular Formula

C12H15Br2NO

Molecular Weight

349.06 g/mol

IUPAC Name

2,5-dibromo-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H15Br2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

KBNNMTPIIHXYSM-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2,5-dibromo-N-(1-methylbutyl)benzamide can be contextualized against the following analogs:

Halogenation Patterns and Electronic Effects

  • 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide ():
    This compound features bromine atoms at the 3- and 5-positions and a 4-hydroxyphenyl N-substituent. The meta-bromination pattern reduces steric hindrance compared to ortho-substituted analogs, while the hydroxyl group enables hydrogen bonding, making it suitable as a precursor for polymers. In contrast, the 2,5-dibromo configuration in the target compound may hinder certain reactions due to steric effects but could enhance electrophilicity at the para position .

  • 3,4-Dichloro-N-(1-methylbutyl)benzamide (): Substituting bromine with chlorine reduces molecular weight (274.2 vs. However, the dichloro configuration retains electronic withdrawal, enabling inhibition of MT1-MMP via HPX domain binding. The shared 1-methylbutyl group suggests comparable lipophilicity, but bromine’s larger atomic radius may alter binding kinetics .

N-Substituent Variations

  • The 3-methylbenzamide core lacks bromine, reducing electronic withdrawal but improving solubility .
  • The synthesis of this analog achieved a 15% yield via CuI/1,10-phenanthroline catalysis, highlighting challenges in optimizing reactions for branched N-alkyl benzamides .

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